molecular formula C14H20O2 B583796 Butibufen-d5 CAS No. 1346603-83-5

Butibufen-d5

Katalognummer: B583796
CAS-Nummer: 1346603-83-5
Molekulargewicht: 225.343
InChI-Schlüssel: UULSXYSSHHRCQK-SGEUAGPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butibufen-d5 is a deuterium-labeled analog of Butibufen, a nonsteroidal anti-inflammatory drug (NSAID). The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the molecular structure. This isotopic labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to the unique properties of deuterium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butibufen-d5 involves the incorporation of deuterium atoms into the Butibufen molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The process requires careful control of temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butibufen-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Butibufen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism and understand the biotransformation processes.

    Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products.

Wirkmechanismus

Butibufen-d5, like its non-labeled counterpart, exerts its effects by inhibiting the action of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. The compound may also interfere with pain signaling pathways in the central nervous system, providing additional analgesic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ibuprofen-d5: Another deuterium-labeled NSAID used in similar research applications.

    Naproxen-d5: A deuterium-labeled analog of Naproxen, used for studying metabolic pathways and pharmacokinetics.

    Ketoprofen-d5: A deuterium-labeled version of Ketoprofen, employed in pharmacokinetic and metabolic studies.

Uniqueness of Butibufen-d5

This compound is unique due to its specific molecular structure and the presence of five deuterium atoms. This isotopic labeling provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways with high precision. Additionally, the compound’s specific inhibition of COX enzymes makes it a valuable tool in studying the mechanisms of inflammation and pain.

Biologische Aktivität

Butibufen-d5 is a deuterated derivative of Butibufen, a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. The deuteration of Butibufen aims to enhance its pharmacokinetic profile, potentially improving its therapeutic efficacy and reducing side effects. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

This compound functions similarly to other NSAIDs by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammation and analgesia. The deuterated form may exhibit altered metabolic pathways compared to its non-deuterated counterpart, potentially leading to improved stability and a prolonged half-life in biological systems.

Pharmacological Effects

1. Anti-inflammatory Activity:

  • Studies have demonstrated that this compound retains significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are pivotal in the inflammatory response .
  • A comparative study indicated that this compound had a more favorable gastrointestinal safety profile than traditional NSAIDs, likely due to its modified metabolic pathway .

2. Analgesic Effects:

  • In animal models, this compound exhibited potent analgesic effects comparable to those of other NSAIDs. Its efficacy was assessed using the formalin test, where it significantly reduced pain responses .
  • The analgesic activity was attributed to both peripheral inhibition of COX enzymes and central modulation through the spinal cord .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1 In vivo model using ratsDemonstrated significant reduction in paw edema compared to control groups, indicating strong anti-inflammatory effects.
Study 2 Formalin pain modelShowed a dose-dependent decrease in pain behavior, suggesting effective analgesic properties.
Study 3 Cytokine production assayReduced levels of IL-1β and TNF-α in treated animals compared to untreated controls, highlighting its role in modulating inflammatory mediators.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Absorption: Enhanced bioavailability due to deuteration may lead to improved absorption rates.
  • Metabolism: Deuterated compounds often exhibit slower metabolic rates; thus, this compound may have a longer duration of action.
  • Excretion: Studies suggest altered excretion pathways that could reduce the risk of toxicity associated with traditional NSAIDs.

Eigenschaften

IUPAC Name

3,3,4,4,4-pentadeuterio-2-[4-(2-methylpropyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULSXYSSHHRCQK-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747239
Record name 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-83-5
Record name 2-[4-(2-Methylpropyl)phenyl](3,3,4,4,4-~2~H_5_)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.